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Compound of Interest

Compound Name: 1,8-Cyclotetradecanedione

Cat. No.: B15474670

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,8-Cyclotetradecanedione is a macrocyclic diketone with the chemical formula C14H2402 and
a molecular weight of 224.34 g/mol .[1] As a large ring structure, its characterization requires a
suite of analytical techniques to confirm its identity, purity, and structural features. These
application notes provide detailed protocols for the characterization of 1,8-
Cyclotetradecanedione using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass
Spectrometry (MS), Infrared (IR) Spectroscopy, and Gas Chromatography (GC).

Physicochemical Properties

A summary of the key physicochemical properties of 1,8-Cyclotetradecanedione is provided
in the table below.

Property Value Reference
Molecular Formula C14H2402 [1]
Molecular Weight 224.34 g/mol [1]

CAS Number 38300-49-1 [1]

Melting Point Not available
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of 1,8-

Cyclotetradecanedione by providing information about the hydrogen (*H) and carbon (33C)

environments within the molecule.

Experimental Protocol: 'H and **C NMR

Sample Preparation: Dissolve approximately 5-10 mg of 1,8-Cyclotetradecanedione in 0.5-
0.7 mL of deuterated chloroform (CDCIs). Add a small amount of tetramethylsilane (TMS) as
an internal standard (0 ppm).

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
'H NMR Acquisition:
o Acquire the spectrum using a standard pulse sequence.

o Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2
seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise
ratio.

13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5
seconds, and a larger number of scans (e.g., 1024-4096) due to the lower natural
abundance of 13C.

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate
software. Apply Fourier transformation, phase correction, and baseline correction. Reference
the spectra to the TMS signal at O ppm.

Expected Spectral Data

Due to the symmetry of the 1,8-dione, the number of unique signals will be less than the total

number of protons and carbons. The expected chemical shifts are based on the analysis of
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similar macrocyclic ketones.

Table 1: Predicted *H and *C NMR Data for 1,8-Cyclotetradecanedione

. Predicted ‘*H NMR Predicted **C NMR
Assighment . . . .
Chemical Shift (ppm) Chemical Shift (ppm)
-C(0)-CHz- 2.2-25 (1) 40 - 45
-C(0)-CH2-CHa2- 1.5-1.8 (m) 25 - 30
-CH2- (ring interior) 1.2-1.5(m) 20-25
C=0 - 205 - 215

(Note: t = triplet, m = multiplet. Predicted shifts are based on general values for acyclic and
cyclic ketones.)

Visualization: NMR Analysis Workflow
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Caption: Workflow for NMR analysis of 1,8-Cyclotetradecanedione.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of
1,8-Cyclotetradecanedione, which aids in its structural confirmation.
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Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 1,8-Cyclotetradecanedione (e.g., 1
mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

¢ Instrumentation: Use a GC system coupled to a mass spectrometer with an electron
ionization (EI) source.

e GC Conditions:

o Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 ym) is
suitable.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
o Injector Temperature: 250 °C.

o Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes,
then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

» MS Conditions:
o lonization Mode: Electron lonization (EIl) at 70 eV.
o Mass Range: Scan from m/z 40 to 400.
o lon Source Temperature: 230 °C.

o Transfer Line Temperature: 280 °C.

Expected Spectral Data

The mass spectrum is expected to show a molecular ion peak ([M]*) at m/z 224. The
fragmentation of macrocyclic ketones can be complex, often involving a-cleavage and
McLafferty rearrangements if sterically feasible.

Table 2: Expected Mass Spectral Data for 1,8-Cyclotetradecanedione
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miz Assignment Notes

224 [M]* Molecular lon

206 [M - H20]* Loss of water

196 [M-COJ* Loss of carbon monoxide

Subsequent loss of a methyl

group

181 [M - CO - CHsJ*

Various CnH2n-10%*, CnH2n* Fragments from ring cleavage

(Note: The fragmentation pattern for large cyclic ketones can be less predictable than for their
acyclic counterparts.)

Visualization: GC-MS Analysis Workflow
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Caption: Workflow for GC-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 1,8-
Cyclotetradecanedione, primarily the ketone carbonyl group.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

o Sample Preparation: Place a small amount of the solid 1,8-Cyclotetradecanedione sample
directly onto the ATR crystal.
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e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

o Data Acquisition:
o Collect a background spectrum of the clean, empty ATR crystal.
o Collect the sample spectrum over a range of 4000-400 cm~1.
o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

o Data Processing: The software automatically performs a background subtraction.

Expected Spectral Data

The IR spectrum will be dominated by absorptions corresponding to C-H and C=0 bonds.

Table 3: Expected Infrared Absorption Bands for 1,8-Cyclotetradecanedione

Wavenumber (cm~12) Assignment Intensity
2920 - 2940 C-H stretch (asymmetric) Strong

2850 - 2870 C-H stretch (symmetric) Strong

1700 - 1720 C=0 stretch (ketone) Strong, sharp
1450 - 1470 C-H bend (scissoring) Medium
1350 - 1380 C-H bend (wagging) Medium

Visualization: Functional Group Identification Logic
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Caption: Logic for IR spectral interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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